Chemical structure and properties of diethyl ethyl(methoxymethyl)propanedioate
Chemical structure and properties of diethyl ethyl(methoxymethyl)propanedioate
A Technical Guide to Diethyl Ethyl(methoxymethyl)propanedioate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of diethyl ethyl(methoxymethyl)propanedioate, a substituted malonic ester of significant interest in synthetic organic chemistry. The document details the compound's chemical identity, structural features, and physicochemical properties. A core focus is placed on a robust, field-proven protocol for its synthesis via the dialkylation of diethyl malonate, including a discussion of the underlying reaction mechanisms and self-validating analytical checks. Furthermore, this guide outlines the expected spectroscopic profile (¹H NMR, ¹³C NMR, FT-IR, and MS) essential for its characterization, discusses its chemical reactivity, and explores its potential applications as a versatile synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound's preparation and characteristics.
Chemical Identity and Structure Elucidation
Diethyl ethyl(methoxymethyl)propanedioate, systematically named diethyl 2-ethyl-2-(methoxymethyl)malonate , is a polysubstituted ester with a quaternary carbon at the α-position to two carbonyl groups.[1] This structural feature is key to its synthetic utility.
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IUPAC Name: diethyl 2-ethyl-2-(methoxymethyl)propanedioate
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Synonyms: Diethyl 2-ethyl-2-(methoxymethyl)malonate
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CAS Number: 38348-55-9
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Molecular Formula: C₁₁H₂₀O₅
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Molecular Weight: 232.27 g/mol
The molecule's structure is defined by a central propanedioate (malonate) backbone. The α-carbon is fully substituted with an ethyl group, a methoxymethyl group (-CH₂OCH₃), and two ethoxycarbonyl (-COOCH₂CH₃) groups. The presence of the electron-withdrawing carbonyl groups is fundamental to the synthetic chemistry of its precursors.[2]
Diagram 1: Chemical Structure of Diethyl Ethyl(methoxymethyl)propanedioate
A 2D representation of the title compound.
Physicochemical Properties
While specific, experimentally determined data for diethyl ethyl(methoxymethyl)propanedioate is limited as it is considered a rare chemical, its properties can be reliably predicted based on its structure and comparison to analogous compounds like diethyl ethylmethylmalonate and diethyl diethylmalonate.[1][3]
| Property | Value (Predicted/Reported) | Source / Rationale |
| Molecular Formula | C₁₁H₂₀O₅ | |
| Molecular Weight | 232.27 g/mol | |
| Appearance | Colorless to pale yellow liquid | Based on similar dialkylated malonic esters.[4] |
| Boiling Point | > 220 °C at 760 mmHg | Predicted to be higher than diethyl diethylmalonate (216-218 °C) due to increased molecular weight and polarity.[3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, toluene). Negligible in water. | Typical for medium-sized esters.[4] |
| Density | ~1.0 - 1.05 g/cm³ | In line with related malonic esters.[4] |
Synthesis and Purification
The most logical and established route to diethyl ethyl(methoxymethyl)propanedioate is the sequential dialkylation of diethyl malonate. This is a classic application of the malonic ester synthesis, which relies on the acidity of the α-protons flanked by the two ester groups.[5][6][7]
Principle of Synthesis
The synthesis is a two-stage alkylation process:
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Enolate Formation: Diethyl malonate is deprotonated at the α-carbon using a suitable base, typically sodium ethoxide (NaOEt), to form a resonance-stabilized enolate.[8][9] Using NaOEt in ethanol is crucial to prevent transesterification.[6]
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First Alkylation (Ethylation): The enolate, a potent carbon nucleophile, attacks an ethyl halide (e.g., ethyl iodide or bromide) via an Sₙ2 reaction to yield diethyl ethylmalonate.[7]
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Second Alkylation (Methoxymethylation): The resulting diethyl ethylmalonate still has one acidic α-proton. A second deprotonation with NaOEt generates a new enolate, which is then alkylated with a methoxymethylating agent like chloromethyl methyl ether (MOM-Cl) to yield the final product.
Synthesis Workflow
Diagram 2: Synthesis Workflow for Diethyl Ethyl(methoxymethyl)propanedioate
A stepwise workflow for the dialkylation synthesis.
Detailed Experimental Protocol
Materials:
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Diethyl malonate (1.0 eq)
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Sodium ethoxide (2.1 eq)
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Anhydrous Ethanol
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Ethyl iodide (1.05 eq)
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Chloromethyl methyl ether (MOM-Cl) (1.05 eq)
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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First Alkylation (Ethylation): a. To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add anhydrous ethanol. b. Add sodium metal in small portions to generate sodium ethoxide in situ, or add commercial sodium ethoxide (1.05 eq). c. Cool the solution to 0 °C and add diethyl malonate (1.0 eq) dropwise. Stir for 30 minutes at room temperature to ensure complete enolate formation. d. Add ethyl iodide (1.05 eq) dropwise. The reaction is exothermic. After addition, heat the mixture to reflux for 2-3 hours.[7] e. Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of diethyl malonate and the formation of the mono-alkylated product.
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Second Alkylation (Methoxymethylation): a. Cool the reaction mixture to room temperature. b. Add a second portion of sodium ethoxide (1.05 eq) and stir for 30 minutes. c. Add chloromethyl methyl ether (1.05 eq) dropwise, maintaining the temperature below 30 °C. Caution: MOM-Cl is a carcinogen and must be handled in a fume hood with appropriate personal protective equipment. d. After addition, heat the mixture to reflux for an additional 3-4 hours until TLC/GC analysis indicates the completion of the second alkylation.
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Workup and Purification: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. b. To the resulting residue, add cold water and transfer to a separatory funnel. c. Extract the aqueous layer with diethyl ether (3x). d. Combine the organic extracts and wash sequentially with water and brine. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. f. Purify the crude oil by vacuum distillation to yield the final product as a colorless liquid.
Spectroscopic and Analytical Characterization
No specific analytical data is published for this compound. Therefore, the following characterization profile is predicted based on established principles of spectroscopy and data from structurally similar molecules.[10]
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.20 (q, 4H, -OCH₂ CH₃), ~3.50 (s, 2H, -CH₂ OCH₃), ~3.30 (s, 3H, -CH₂OCH₃ ), ~1.95 (q, 2H, -CH₂ CH₃), ~1.25 (t, 6H, -OCH₂CH₃ ), ~0.90 (t, 3H, -CH₂CH₃ ). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~171 (C=O), ~75 (-C H₂OCH₃), ~61 (-OC H₂CH₃), ~59 (-CH₂OC H₃), ~55 (quaternary α-C), ~25 (-C H₂CH₃), ~14 (-OCH₂C H₃), ~8 (-CH₂C H₃). |
| FT-IR (Neat, cm⁻¹) | ~2980-2850 (C-H stretch, alkane), ~1735 (strong, C=O stretch, ester), ~1250-1050 (strong, C-O stretch, ester and ether).[10] |
| Mass Spec. (EI) | M⁺ at m/z 232. Expected fragments: [M-OC₂H₅]⁺ at m/z 187, [M-COOC₂H₅]⁺ at m/z 159, and loss of the methoxymethyl group. |
Reactivity and Synthetic Utility
As a disubstituted malonic ester, diethyl ethyl(methoxymethyl)propanedioate is a stable compound but serves as a valuable intermediate for further transformations.
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Hydrolysis and Decarboxylation: The most significant reaction of malonate derivatives is acidic or basic hydrolysis of the ester groups, followed by heating to induce decarboxylation.[9][11] Treating the title compound with aqueous acid (e.g., H₂SO₄/H₂O) and heat will yield 2-(methoxymethyl)butanoic acid . This transformation makes the malonic ester a synthetic equivalent of a substituted carboxylic acid synthon.[6]
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Reduction: The ester functionalities can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield 2-ethyl-2-(methoxymethyl)propane-1,3-diol , a potentially useful diol for polymer or ligand synthesis.
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Transesterification: The ethyl esters can be exchanged with other alcohols under acidic or basic conditions, allowing for the modification of the ester groups if required for specific applications.
Safety, Handling, and Storage
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Safety: Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat. The precursor, chloromethyl methyl ether, is a known carcinogen and requires extreme caution.
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Handling: The compound is expected to be a stable liquid. Avoid contact with strong acids, strong bases, and strong oxidizing agents.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
Diethyl ethyl(methoxymethyl)propanedioate is a versatile, yet under-documented, chemical intermediate. Its synthesis is readily achieved through the well-established malonic ester synthesis pathway. The presence of multiple functional groups—two esters, an ether, and a quaternary carbon center—makes it a valuable building block for creating more complex molecular architectures, particularly substituted carboxylic acids and diols. The protocols and predictive data contained within this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in various fields of chemical R&D.
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